3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and cyclohexyloxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a thioamide can yield the thiadiazole ring, which can then be further functionalized to introduce the pyridine and cyclohexyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiadiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it could interact with various biological pathways, potentially inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridine and thiadiazole rings, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrrolopyrazine derivatives
- Pyrrolidine-based compounds
Uniqueness
What sets 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is the presence of the cyclohexyloxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-(6-cyclohexyloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H16N4OS/c14-13-16-12(17-19-13)10-7-4-8-11(15-10)18-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,14,16,17) |
InChI Key |
KZVBGHMVPFOOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=N2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.